3-(Methoxymethoxy)naphthalen-1-ol
Description
3-(Methoxymethoxy)naphthalen-1-ol is a naphthalenol derivative with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . It features a naphthalene core substituted with a hydroxyl (-OH) group at the 1-position and a methoxymethoxy (-OCH₂OCH₃) group at the 3-position. This compound is synthesized via multi-step organic reactions, typically involving hydroxyl group protection followed by methoxymethoxy introduction .
The methoxymethoxy group enhances binding affinity to proteins and enzymes through hydrogen bonding, while the hydroxyl group contributes to redox reactions and antioxidant properties . Its stability and reactivity are pH- and temperature-dependent, making it valuable in organic synthesis and medicinal chemistry research .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-14-8-15-10-6-9-4-2-3-5-11(9)12(13)7-10/h2-7,13H,8H2,1H3 |
InChI Key |
OQAWDLKCLGGNPU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=CC=CC=C2C(=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethoxy)-1-Naphthalenol typically involves the protection of the hydroxyl group on the naphthalene ring followed by the introduction of the methoxymethoxy group. One common method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine to form the methoxymethoxy group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-(methoxymethoxy)-1-Naphthalenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-1-Naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of various substituted naphthalenols depending on the reagents used.
Scientific Research Applications
3-(Methoxymethoxy)-1-Naphthalenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(methoxymethoxy)-1-Naphthalenol involves its interaction with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can undergo redox reactions, contributing to the compound’s antioxidant properties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity :
- The methoxymethoxy group in 3-(Methoxymethoxy)naphthalen-1-ol provides stronger hydrogen-bonding capacity compared to simple methoxy groups (e.g., 3-Methoxy-naphthalen-1-ol), improving interactions with biological targets .
- Sulfur-containing analogs like 2-(Methylsulfanyl)naphthalen-1-ol exhibit higher nucleophilicity due to the -SCH₃ group, enabling distinct reaction pathways in organic synthesis .
Positional Isomerism :
- Moving substituents (e.g., methoxy or methyl groups) to different positions on the naphthalene ring alters solubility and bioactivity. For example, 5,8-Dimethoxy-3-methylnaphthalen-1-ol shows superior solubility in acetone compared to 8-Methoxy-3-methylnaphthalen-1-ol due to additional polar groups .
Functional Group Modifications :
- Saturated ring systems (e.g., (1R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) reduce aromaticity, increasing stability in acidic conditions but decreasing π-π stacking interactions .
- Fluorine and silicon substituents (e.g., 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol) enhance metabolic stability and selectivity in drug design .
Biological Activity: Hydroxyl groups in naphthalenols (e.g., 3-(Methoxymethoxy)naphthalen-1-ol, 2-(Methylsulfanyl)naphthalen-1-ol) contribute to antioxidant activity by scavenging free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
